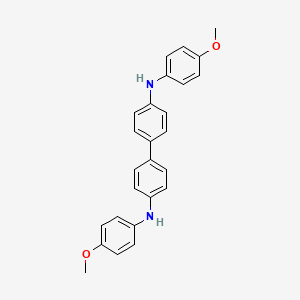

N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine

Overview

Description

“N,N’-Bis(4-methoxyphenyl)biphenyl-4,4’-diamine” is a redox-active material . It is an air-stable hole transport material often used in Organic Photovoltaic (OPV) devices . It is also known to increase the brightness of OLED devices .

Molecular Structure Analysis

The molecular structure of “N,N’-Bis(4-methoxyphenyl)biphenyl-4,4’-diamine” is represented by the linear formula: C28H24N2O2 . The SMILES string representation is COC1=CC=C(C=C1)/C=N/C2=CC=C(C=C2)C3=CC=C(/N=C/C(C=C4)=CC=C4OC)C=C3 .Physical And Chemical Properties Analysis

“N,N’-Bis(4-methoxyphenyl)biphenyl-4,4’-diamine” is an air-stable material . It exhibits high PL quantum yields both in solution (ΦPL = 34.5%) and solid (ΦPL = 32.4%) states .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N,N’-Bis(4-methoxyphenyl)benzidine (also known as N,N’-Bis(4-methoxyphenyl)biphenyl-4,4’-diamine), focusing on six unique applications:

Organic Light-Emitting Diodes (OLEDs)

N,N’-Bis(4-methoxyphenyl)benzidine is widely used as a hole-transport material (HTM) in OLEDs. Its high thermal stability and excellent hole-transporting properties enhance the efficiency and brightness of OLED devices. This compound helps in achieving high luminance and improved device longevity .

Perovskite Solar Cells (PSCs)

In PSCs, N,N’-Bis(4-methoxyphenyl)benzidine serves as an effective HTM. It facilitates efficient hole extraction and transport, leading to higher power conversion efficiencies. Studies have shown that derivatives of this compound can significantly improve the performance and stability of PSCs .

Organic Photovoltaics (OPVs)

This compound is also utilized in OPVs as a hole-transport layer. Its ability to form uniform films and its high hole mobility contribute to enhanced photovoltaic performance. Doping N,N’-Bis(4-methoxyphenyl)benzidine can further increase the conductivity and efficiency of OPV devices .

Field-Effect Transistors (FETs)

N,N’-Bis(4-methoxyphenyl)benzidine is employed in organic field-effect transistors (OFETs) due to its excellent charge carrier mobility. It is used as a semiconductor material in the active layer, improving the device’s electrical performance and stability .

Electrochromic Devices

In electrochromic devices, this compound is used for its electroactive properties. It can undergo reversible redox reactions, making it suitable for applications in smart windows and displays where color change is required upon the application of an electric field .

Sensors

N,N’-Bis(4-methoxyphenyl)benzidine is used in the development of chemical sensors. Its sensitivity to various analytes, such as gases and organic vapors, makes it an excellent material for sensor applications. The compound’s ability to change its electrical properties in response to different substances is particularly valuable .

Mechanism of Action

Target of Action

N,N’-Bis(4-methoxyphenyl)benzidine, also known as N,N’-Bis(4-methoxyphenyl)biphenyl-4,4’-diamine, is primarily used as a hole transport material in organic photovoltaic (OPV) devices . The compound’s primary targets are the electron-deficient regions in these devices, where it facilitates the movement of positive charges or “holes”.

Mode of Action

The compound interacts with its targets through a process known as hole injection. It receives holes from the active layer of the device and transports them towards the anode . This is facilitated by the compound’s conjugated π-bridge units, which allow for efficient charge transport .

Biochemical Pathways

By transporting holes, it helps maintain a balance of charge within the device and contributes to the overall efficiency of the energy conversion process .

Pharmacokinetics

The compound is known to have good stability and high hole mobility , which contribute to its effective performance in OPV devices.

Result of Action

The action of N,N’-Bis(4-methoxyphenyl)benzidine results in the efficient transport of holes in OPV devices, leading to improved device performance. Specifically, it can increase the brightness of OLED devices and contribute to a higher power conversion efficiency in perovskite solar cell applications .

Action Environment

The action, efficacy, and stability of N,N’-Bis(4-methoxyphenyl)benzidine can be influenced by various environmental factors. For instance, exposure to air can affect its stability . Furthermore, the efficiency of hole transport can be affected by the device architecture and the nature of the other materials present in the device .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[4-(4-methoxyanilino)phenyl]-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c1-29-25-15-11-23(12-16-25)27-21-7-3-19(4-8-21)20-5-9-22(10-6-20)28-24-13-17-26(30-2)18-14-24/h3-18,27-28H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNPZAOJTWFQPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(4-methoxyphenyl)benzidine | |

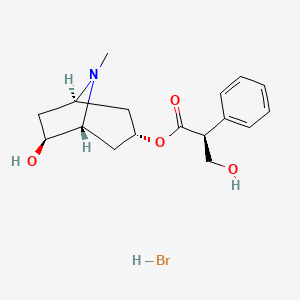

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B3029152.png)

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3029154.png)

![Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-](/img/structure/B3029157.png)